molecular formula C10H16Cl2N2 B2874351 N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride CAS No. 2344685-09-0

N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride

Cat. No. B2874351
CAS RN: 2344685-09-0
M. Wt: 235.15
InChI Key: KEPVCOLUDOIINC-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” is a chemical compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .


Synthesis Analysis

The most direct method for the preparation of “N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The synthesis of “N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” involves several chemical reactions, including the Tscherniac-Einhorn reaction and hydrolysis . These reactions lead to the formation of the final product, which is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines .

Scientific Research Applications

Synthesis of New Compounds

The compound is used in the synthesis of new compounds. For instance, a new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Biological Activity

The compound is of great interest due to its biological activity. Some indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, and the binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Skeletal Editing of Organic Molecules

The compound EN300-7352722 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives. The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Treatment of Cancer Cells and Microbes

Indole derivatives, including this compound, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Anti-HIV-1 Activity

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .

Future Directions

The compound “N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride” can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These compounds may be of interest as substances with useful pharmacological properties . Therefore, future research could focus on exploring its potential applications in pharmacology and drug development.

properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12(2)9-3-4-10-8(7-9)5-6-11-10;;/h3-4,7,11H,5-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPVCOLUDOIINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine;dihydrochloride

CAS RN

2344685-09-0
Record name N,N-dimethyl-2,3-dihydro-1H-indol-5-amine dihydrochloride
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